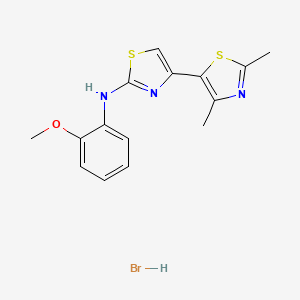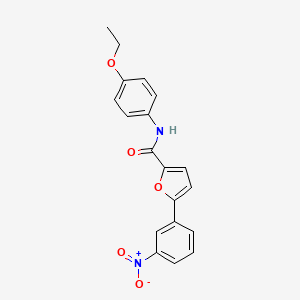![molecular formula C13H19N3O4 B5213233 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5213233.png)
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with a piperazine derivative. One common method includes the following steps:
Starting Materials: 4-nitrophenol and 1-(2-hydroxyethyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 4-nitrophenol is dissolved in the solvent, and 1-(2-hydroxyethyl)piperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-aminophenol.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenol groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring may also interact with receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid:
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer with similar structural features.
Uniqueness
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to the presence of both a nitrophenol and a hydroxyethyl piperazine moiety, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-8-7-14-3-5-15(6-4-14)10-11-9-12(16(19)20)1-2-13(11)18/h1-2,9,17-18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPORHAERSEECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5213168.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)
![3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5213207.png)
![ethyl 2-[(5E)-5-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5213211.png)
![N-BENZYL-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5213218.png)
![Diethyl [(3,5-dichloro-2-methoxyphenyl)({[3-(trifluoromethyl)phenyl]amino})methyl]phosphonate](/img/structure/B5213224.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)
